Product packaging for 3-(3,5-Dimethylisoxazol-4-YL)phenol(Cat. No.:CAS No. 1261977-78-9)

3-(3,5-Dimethylisoxazol-4-YL)phenol

Cat. No.: B15535304
CAS No.: 1261977-78-9
M. Wt: 189.21 g/mol
InChI Key: XJLRQJVRXSYFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phenol (B47542) and Isoxazole (B147169) Heterocyclic Chemistry Research

The structure of 3-(3,5-Dimethylisoxazol-4-YL)phenol is a hybrid, incorporating two key chemical moieties: a phenol ring and a 3,5-dimethylisoxazole (B1293586) group. Both parent classes of compounds are cornerstones of organic and medicinal chemistry. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant properties. nih.gov The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, prized for its metabolic stability and ability to engage in various noncovalent interactions, such as hydrogen bonding and π-π stacking. acs.org

Isoxazoles are integral to a wide array of pharmaceuticals and agrochemicals, demonstrating their versatility. acs.org The fusion of a phenol with an isoxazole ring creates a unique molecular architecture that allows researchers to explore new chemical space and potential biological activities. nih.govnih.gov The 3,5-dimethyl substitution on the isoxazole ring is particularly noted for increasing the electron density on the ring, which can influence its reactivity and interactions with biological targets. nih.gov

Historical Overview of Analogous Compound Research and Development

The study of isoxazoles has a rich history dating back to the late 19th century. Ludwig Claisen first identified the cyclic structure of an isoxazole derivative in 1888, and the first synthesis of the isoxazole ring was achieved by Dunstan and Dymond. acs.org A significant leap in isoxazole chemistry occurred between 1930 and 1946 through the work of A. Quilico, who developed methods for synthesizing the ring system from nitrile oxides. acs.org

Over the decades, this foundational research has blossomed into a major area of pharmaceutical development. Many commercially successful drugs incorporate the isoxazole nucleus, highlighting its therapeutic value. acs.org Examples include the antibiotic Cycloserine, the anti-inflammatory COX-2 inhibitor Valdecoxib, and the sulfonamide antibiotic Sulfamethoxazole. acs.orgmdpi.comresearchgate.net This long history of successful drug development provides a strong precedent for investigating new isoxazole-containing compounds like this compound.

Rationale for Contemporary Academic Research on this compound

Modern research into this compound and its derivatives is largely driven by its identification as a potent "acetyl-lysine mimetic". acs.org In the field of epigenetics, the binding of acetylated lysine (B10760008) (KAc) residues on histone proteins by specialized protein modules called bromodomains is a critical step in gene transcription. The 3,5-dimethylisoxazole moiety has been shown to act as a bioisostere for acetyl-lysine, meaning it can mimic the key interactions of KAc within the bromodomain binding pocket.

Specifically, the nitrogen atom of the isoxazole ring can accept a crucial hydrogen bond from a conserved asparagine residue in the bromodomain, effectively blocking the natural protein-protein interaction. This discovery has positioned this compound as a valuable scaffold for designing inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as BRD4, which are considered major therapeutic targets for cancer and inflammatory diseases. nih.govacs.org The development of potent and selective bromodomain inhibitors is a key focus of current drug discovery efforts.

Overview of Major Academic Research Domains Addressed

The investigation of this compound and its analogues spans several key scientific domains:

Medicinal Chemistry and Drug Discovery: The primary focus is on the design, synthesis, and optimization of derivatives to create potent and selective therapeutic agents. This includes extensive structure-activity relationship (SAR) studies to understand how chemical modifications impact biological activity. nih.gov

Epigenetics and Oncology: A major area of application is in the development of inhibitors for epigenetic targets, particularly the BRD4 bromodomain, for cancer therapy. acs.org Research has demonstrated that derivatives of this compound show anti-proliferative activity in cancer cell lines, such as those for breast cancer and acute myeloid leukemia. acs.org

Chemical Synthesis and Methodology: Researchers are developing novel and efficient synthetic routes to access the core scaffold and its derivatives. This includes multi-step syntheses and the use of modern catalytic methods. mdpi.com

Structural Biology and Crystallography: X-ray crystallography and NMR spectroscopy are used to determine the precise three-dimensional structure of these compounds and to understand how they bind to their biological targets like bromodomains. researchgate.net This structural information is crucial for guiding the rational design of more effective inhibitors.

Detailed Research Findings

Research has focused on optimizing the this compound scaffold to enhance its inhibitory activity against bromodomains. The following tables present key findings for specific derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B15535304 3-(3,5-Dimethylisoxazol-4-YL)phenol CAS No. 1261977-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261977-78-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)phenol

InChI

InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-4-3-5-10(13)6-9/h3-6,13H,1-2H3

InChI Key

XJLRQJVRXSYFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies and Route Optimization for 3 3,5 Dimethylisoxazol 4 Yl Phenol and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-(3,5-dimethylisoxazol-4-yl)phenol reveals several strategic disconnections. The primary disconnection points are the bonds forming the central isoxazole (B147169) ring and the carbon-carbon bond linking the isoxazole and phenol (B47542) rings.

A common retrosynthetic approach involves disconnecting the isoxazole ring itself. This leads back to simpler precursors, such as a β-diketone or its equivalent and hydroxylamine (B1172632). This is a classical and widely used method for forming the isoxazole core.

Another key disconnection is the C-C bond between the phenyl and isoxazole rings. This suggests a cross-coupling reaction, such as a Suzuki or Negishi coupling, as a potential final step in the synthesis. This strategy allows for the late-stage introduction of the phenol moiety, offering flexibility in the synthesis of various derivatives.

Development of Novel Synthetic Pathways

The quest for more efficient and versatile methods for synthesizing this compound and its analogs has led to the development of several innovative synthetic pathways.

Multi-Step Synthesis Approaches

Multi-step syntheses remain a cornerstone for the construction of complex isoxazole derivatives, offering control over stereochemistry and functional group manipulation. A typical multi-step sequence for a derivative, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, begins with a Suzuki reaction to couple 3,5-dibromobenzaldehyde (B114249) with a boronic ester. frontiersin.org This is followed by a palladium-catalyzed cyanation, a Horner-Wadsworth-Emmons reaction to form an olefin, and finally, cyclization with hydrazine (B178648) hydrate (B1144303) to construct the phthalazinone ring. frontiersin.org

Another documented multi-step synthesis involves the sulfochlorination of 3,5-dimethylisoxazole (B1293586), which is then reacted with cytisine (B100878) to yield 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov This highlights the versatility of the substituted isoxazole core in creating complex, biologically relevant molecules.

One-Pot Reaction Strategies

To improve efficiency and reduce waste, one-pot reaction strategies have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates. An example is the ultrasound-assisted one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives, which demonstrates high yields and shorter reaction times. eurekaselect.com Another green chemistry approach utilizes sodium benzoate (B1203000) as a catalyst in aqueous media under ultrasound irradiation for the synthesis of 3-phenyl-4-pyrazolylmethylene-isoxazol-(5H)-ones. researchgate.net

Isoxazole Ring Formation through Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition of nitrile oxides)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and widely employed method for constructing the isoxazole ring. nih.govyoutube.comresearchgate.net This reaction is a [3+2] cycloaddition that forms the five-membered heterocyclic ring in a single, often highly regioselective, step. mdpi.com Nitrile oxides, which are unstable and typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides, act as the 1,3-dipole. nih.govnih.gov They react readily with alkynes (dipolarophiles) to yield isoxazoles. youtube.com This method is particularly valuable for its ability to create a wide range of substituted isoxazoles by varying the starting aldoxime and alkyne. nih.gov

Optimization of Reaction Conditions and Catalyst Development

Optimizing reaction conditions and developing novel catalysts are crucial for achieving high yields, selectivity, and sustainability in the synthesis of this compound and its derivatives.

Catalyst Development and Screening (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are instrumental in forming the crucial C-C bond between the isoxazole and phenyl rings. nih.gov The choice of catalyst, ligands, and reaction conditions significantly impacts the efficiency of these transformations.

Recent advancements have focused on developing highly active and versatile palladium catalysts. For instance, the use of well-defined Pd(I) dimers has enabled selective Negishi cross-coupling reactions at room temperature. nih.gov Furthermore, the development of abnormal N-heterocyclic carbene (aNHC) ligands for palladium has shown promise in activating challenging C-Cl and C-NO2 bonds in cross-coupling reactions. chemrxiv.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for this purpose. nih.gov Optimization of this reaction often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands (e.g., RuPhos, SPhos), bases (e.g., Na₂CO₃, K₃PO₄), and solvents. nih.govchemrxiv.org For example, a combination of Pd(OAc)₂ and RuPhos in ethanol (B145695) has been effectively used for the synthesis of 3,5-dimethyl-4-phenylisoxazole derivatives. nih.gov

The table below summarizes various palladium-catalyzed cross-coupling reactions used in the synthesis of related compounds, highlighting the diversity of catalysts and conditions employed.

Coupling ReactionCatalyst/LigandReactantsProductReference
Suzuki-MiyauraPd(OAc)₂ / RuPhos4-bromo-3,5-dimethylisoxazole, Phenylboronic acid3,5-dimethyl-4-phenylisoxazole nih.gov
Suzuki-MiyauraPd(OAc)₂ / SPhos4-bromo- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine, Arylboronic acids4-aryl- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridines chemrxiv.org
Negishi[Pd(Pt-Bu₃)I]₂Aryl fluorosulfonates, Organozinc bromidesPolysubstituted arenes nih.gov
SonogashiraPd(PPh₃)₄ / CuIEnol phosphates, TrimethylsilylacetyleneSubstituted alkynes nih.gov

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and reaction temperature are critical parameters that significantly influence the efficiency of isoxazole synthesis. The formation of the isoxazole ring, a key step in producing this compound, is highly sensitive to these conditions.

Different solvents can affect reaction rates and yields. For instance, in the synthesis of related isoxazol-5(4H)-ones, water has been identified as a cost-effective, non-toxic, and green solvent that allows the reaction to proceed smoothly at room temperature. researchgate.net This approach avoids the need for heating or microwave irradiation, simplifying the procedure. researchgate.net In other contexts, solvents like ethanol are used, but the choice can impact reaction times and the need for catalysts. nih.gov The optimization of solvent and temperature is a key consideration for maximizing yield and minimizing environmental impact.

Table 1: Effect of Solvent and Temperature on Isoxazole Synthesis

SolventTemperatureCatalystReaction TimeYieldReference
WaterRoom TempNoneNot SpecifiedHigh researchgate.net
Ethanol40 °CMesolite1 hour89% nih.gov
Glycerol60 °CWEOFPANot SpecifiedHigh nih.gov

Yield Enhancement Strategies and Purity Control

Maximizing the yield and ensuring the purity of this compound and its derivatives are paramount for their practical application. Several strategies are employed to achieve these goals.

One common approach is the use of multi-component reactions (MCRs), which can offer high efficiency and lead to high-yield isolation of the product. nih.gov For example, the one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and various aromatic aldehydes has been used to synthesize 4-arylidene-3-methylisoxazol-5(4H)-ones in high yields and with short reaction times. researchgate.net The use of catalysts, such as sodium dihydrogen sulfate (B86663) under solvent-free conditions or salicylic (B10762653) acid, can also significantly improve reaction yields. researchgate.net

Purification is often achieved through non-chromatographic methods, which are advantageous for their simplicity and scalability. researchgate.net The final products are typically characterized by techniques such as FT-IR, ¹H- and ¹³C-NMR, and LC/HR-MS to confirm their structure and purity. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives to minimize environmental impact. eurekaselect.com

Atom Economy and E-Factor Analysis in Synthetic Routes

Atom economy and the Environmental-Factor (E-factor) are key metrics for evaluating the "greenness" of a chemical process. rsc.orgprimescholars.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, with an ideal value of 100%. rsc.org The E-factor quantifies the amount of waste generated relative to the product. rsc.org

Recent studies on the synthesis of related compounds have demonstrated excellent green chemistry metrics, with low E-factors (e.g., 0.07), high atom economy (e.g., 96.21%), and high reaction mass efficiency. rsc.org These values indicate an eco-friendly synthesis process. rsc.org Poor atom economy is more common in the synthesis of complex fine chemicals and pharmaceuticals where versatile but less atom-economical reactions are often used. primescholars.com

Table 2: Green Chemistry Metrics for an Eco-Friendly Synthesis

MetricValueIdeal ValueIndication
E-factor0.070Low waste
Atom Economy (AE)96.21%100%High efficiency
Process Mass Intensity (PMI)1.081Low mass intensity
Reaction Mass Efficiency (RME)92.67%100%High efficiency
Eco-Score80.155100Excellent

Sustainable Reagent and Solvent Utilization (e.g., Microwave-assisted synthesis)

The use of sustainable reagents and solvents is a cornerstone of green chemistry. eurekaselect.comrsc.org Water is an exemplary green solvent due to its non-toxic and cost-effective nature. researchgate.net Agro-waste derived catalysts, such as WEOFPA (Waste Extracted Orange Fruit Peel Ash), in combination with benign solvents like glycerol, represent an innovative and sustainable approach. nih.gov

Microwave-assisted synthesis has emerged as a powerful green technology in organic synthesis. eurekaselect.comnih.gov It offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer by-products. researchgate.netnih.gov For instance, the synthesis of certain triazole derivatives was completed in minutes under microwave irradiation, compared to hours via conventional heating. nih.gov This technique can also enable solvent-free reactions, further enhancing the green credentials of the synthetic route. rsc.org

Regioselectivity and Stereochemical Control in Synthesis

Controlling regioselectivity and stereochemistry is crucial when synthesizing complex derivatives of this compound, particularly for pharmaceutical applications where specific isomers are often required for biological activity.

In the synthesis of isoxazoles, regioselectivity can be a challenge, and methods that provide poor regioselectivity often require strong bases, high temperatures, or harsh mineral acids. rsc.org However, modern synthetic methods aim to overcome these limitations. For example, the Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides with terminal alkynes is a highly regioselective reaction that affords 1,4-disubstituted triazoles. nih.gov

Stereocontrolled synthesis is also critical. For instance, the synthesis of four possible stereoisomers of certain estradiol (B170435) derivatives was achieved through a series of controlled reactions, highlighting the ability to selectively produce specific diastereomers. nih.gov The stereochemistry of the final products is often determined by the starting materials and the reaction conditions employed.

Scalability Assessment of Synthetic Processes for Research Applications

The scalability of a synthetic process is a critical factor for its utility in research and potential commercialization. A scalable synthesis should be efficient, cost-effective, and reproducible on a larger scale.

Microwave-assisted synthesis has shown promise for scalability. mdpi.com For example, a three-step synthesis of hydroxytyrosol (B1673988) and its derivatives using microwave irradiation was successfully scaled up from milligram to gram quantities, and even up to 120 grams with minor modifications to reaction times. mdpi.com This demonstrates that microwave-assisted methods are not limited to small-scale laboratory synthesis.

Furthermore, the development of one-pot, multi-component reactions and the use of inexpensive and readily available starting materials contribute to the scalability of a process. researchgate.netresearchgate.net Simple, non-chromatographic purification procedures are also advantageous for large-scale production. researchgate.net

Detailed Chemical Reactivity and Transformation Studies of 3 3,5 Dimethylisoxazol 4 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site for chemical modification, readily participating in reactions typical of phenols, such as etherification, esterification, and other nucleophilic substitutions.

Etherification and Esterification Reactions

The nucleophilicity of the phenoxide ion, formed by deprotonation of the hydroxyl group, facilitates its use in ether and ester synthesis.

Etherification: Alkylation of the hydroxyl group is a common strategy to produce ether derivatives. For instance, related phenolic compounds have been readily converted to their corresponding ethyl ethers. In one synthetic pathway, the phenol (B47542) is treated with a base like sodium hydride to form the phenoxide, which then reacts with an alkyl halide, such as ethyl iodide, in a Williamson ether synthesis. A similar reaction involves the alkylation of 3-bromo-5-hydroxybenzoic acid to afford an ethyl ester, which can then be coupled with an isoxazole (B147169) boronate. nih.gov

Esterification: The phenolic hydroxyl can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. While direct Fischer esterification with carboxylic acids is possible, it is often more efficient to use more reactive acylating agents. For example, the formation of an ester like 4-(tert-butyl)phenyl 3,5-dimethylisoxazole-4-carboxylate highlights the reactivity of a phenolic group with an isoxazole-based carboxylate. ebi.ac.uk Conversely, esters can be hydrolyzed back to the phenol under basic conditions, such as with lithium hydroxide (B78521) (LiOH), a reaction that has been demonstrated in the synthesis of related benzoic acids. nih.gov

Reaction TypeReagentsProduct TypeReference
EtherificationAlkyl Halide (e.g., Ethyl Iodide), BaseAryl Ether nih.gov
EsterificationAcyl Chloride, BasePhenyl Ester ebi.ac.uk
Ester HydrolysisLithium Hydroxide (LiOH)Phenol, Carboxylic Acid nih.gov

Nucleophilic Substitutions and Derivatization

The phenolic oxygen, particularly after deprotonation, acts as a potent nucleophile. This reactivity is central to many derivatization strategies. The synthesis of ether derivatives, as mentioned above, is a prime example of a nucleophilic substitution reaction where the phenoxide displaces a halide from an alkyl substrate. nih.gov

Further derivatization can occur at other parts of the molecule, often following an initial reaction at the hydroxyl group. For example, a ketone moiety on the phenyl ring can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This two-step process—etherification followed by reduction—demonstrates how the initial reactivity of the phenol enables the synthesis of more complex derivatives. nih.gov

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr). byjus.com This means that the benzene (B151609) ring of 3-(3,5-Dimethylisoxazol-4-YL)phenol is highly susceptible to reaction with electrophiles, which will preferentially add at the positions ortho and para to the -OH group (positions 2, 4, and 6).

Halogenation Studies

Phenols are highly reactive towards halogenation, often proceeding readily without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings. byjus.com When a phenol is treated with bromine (Br₂) in a non-polar solvent, monobromination at the ortho and para positions is expected. byjus.com Given the strong activation by the hydroxyl group, treatment of this compound with bromine water would likely lead to the formation of a polybrominated product, potentially 2,6-dibromo-3-(3,5-dimethylisoxazol-4-yl)phenol, as the para position is already substituted. byjus.com

ReactionReagentsExpected Product Position(s)Reference
BrominationBr₂ in CHCl₃ortho to -OH group byjus.com
BrominationBromine Waterortho, ortho to -OH group byjus.com

Nitration and Sulfonation Reactions

Nitration: The nitration of phenols is highly dependent on the reaction conditions. Treatment with dilute nitric acid (HNO₃) at low temperatures typically yields a mixture of ortho- and para-nitro derivatives. byjus.com For this compound, this would result in nitration at the C-2 and C-6 positions. Using concentrated nitric acid, especially in the presence of sulfuric acid, leads to the formation of the highly reactive nitronium ion (NO₂⁺), which can result in poly-nitration. byjus.commasterorganicchemistry.com This could potentially yield 2,6-dinitro-3-(3,5-dimethylisoxazol-4-yl)phenol.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the phenolic ring is achieved through reaction with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). masterorganicchemistry.com The hydroxyl group will direct the substitution to the ortho positions. This reaction is known to be reversible, which can be a useful feature in synthetic strategies.

Isoxazole Ring Transformations and Functionalization

The 3,5-dimethylisoxazole (B1293586) ring also possesses distinct reactivity. The methyl groups enhance the electron density of the ring, influencing its susceptibility to substitution. A key reaction is the sulfochlorination at the C-4 position of the isoxazole ring. nih.gov This has been demonstrated by reacting 3,5-dimethylisoxazole with chlorosulfonic acid or with thionyl chloride after treatment with sulfuric acid, to produce 3,5-dimethylisoxazole-4-sulfochloride in high yield. nih.govgoogle.com This sulfochloride is a valuable intermediate, for example, reacting with the alkaloid cytisine (B100878) to form a sulfonamide derivative. nih.gov

Furthermore, functionalization is often achieved by using a pre-functionalized isoxazole ring in a cross-coupling reaction. A widely used method involves the Suzuki coupling of (3,5-dimethylisoxazol-4-yl)boronic acid or its corresponding potassium trifluoroborate salt with an aryl halide. nih.govsigmaaldrich.com This approach has been successfully employed to synthesize a variety of 4-aryl-3,5-dimethylisoxazoles, including the parent compound of this article and its derivatives. nih.gov


Stability and Reactivity of the Isoxazole Moiety under Varied Conditions

The stability of the isoxazole ring is a critical factor in its synthetic applications. The inherent strain and the weak N-O bond make it susceptible to cleavage under certain conditions. wikipedia.org In the case of 3,5-dimethylisoxazole, the presence of two electron-donating methyl groups increases the electron density on the ring, which can influence its reactivity. nih.gov For instance, this increased electron density enhances the probability of electrophilic substitution, such as sulfochlorination at the C4 position. nih.gov

The isoxazole ring is known to be sensitive to ultraviolet (UV) irradiation. The weak N-O bond can cleave upon photolysis, leading to ring collapse and rearrangement into an oxazole (B20620) through an azirine intermediate. wikipedia.org Studies on 3,5-dimethylisoxazole have shown that irradiation in the presence of triethylamine (B128534) in an acetonitrile (B52724) solvent can result in the reductive cleavage of the isoxazole ring through the formation of an encounter complex. rsc.org This photochemical instability highlights a potential pathway for transformation but also a consideration for handling and storage.

Potential Ring-Opening Reactions and Subsequent Transformations

The cleavage of the isoxazole N-O bond is a key transformation that can be initiated by various methods, including transition metal catalysis and photochemical processes. researchgate.netwikipedia.org

Transition Metal-Catalyzed Ring Opening: Transition metals can mediate the ring-opening of isoxazoles by facilitating the cleavage of the polarizable N-O bond. researchgate.net For example, iron-catalyzed ring-opening reactions of isoxazoles have been reported. researchgate.netresearchgate.net This process is often part of a cascade reaction, leading to the formation of more complex nitrogen-containing heterocycles. Mechanistically, the process can involve the formation of a metallacycle, coordination of the isoxazole to the metal center, and subsequent cleavage of the N-O bond. researchgate.net

Photochemical Ring Opening: As mentioned previously, photolysis under UV light is a well-documented method for isoxazole ring opening. wikipedia.org This reaction proceeds through a short-lived azirine intermediate, which can then undergo further transformations. For instance, it can rearrange to form a more stable oxazole or react with available nucleophiles. wikipedia.org This reactivity has been harnessed to develop the isoxazole group as a photo-cross-linker for applications in chemical proteomics and photoaffinity labeling. wikipedia.org A specific example is the reductive ring cleavage of 3,5-dimethylisoxazole when irradiated with triethylamine. rsc.org

Metal-Catalyzed Functionalization of the Isoxazole Ring

Transition metal-catalyzed reactions are pivotal for the functionalization of the isoxazole core, allowing for the introduction of various substituents while preserving the valuable heterocyclic scaffold. researchgate.net These methods include direct C-H functionalization, cross-coupling reactions, and annulation reactions. researchgate.net A wide array of metal catalysts, including palladium, copper, iron, and gold, have been employed to assemble structurally diverse isoxazole architectures with high efficiency and regioselectivity. rsc.org These advanced synthetic strategies have significantly improved the ability to create complex and bioactive isoxazole derivatives. rsc.org

For the 3,5-dimethylisoxazole system, functionalization often targets the C4 position. A key intermediate for this purpose is 4-halo-3,5-dimethylisoxazole, which can be readily prepared. For example, 3,5-dimethylisoxazole can undergo sulfochlorination at the C4 position, a reaction facilitated by the electron-donating methyl groups. nih.gov The resulting sulfonyl chloride is a versatile handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and reliable methods for C-C bond formation, enabling extensive derivatization of the isoxazole ring, particularly from 4-halo-isoxazole precursors. rsc.orgsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate and is widely used to form biaryl compounds or to attach alkyl or vinyl groups. libretexts.org The reaction is generally tolerant of a wide range of functional groups. The Suzuki-Miyaura coupling of 4- and 5-halo-1,2,3-triazoles has been successfully demonstrated in water, suggesting similar green chemistry approaches could be applied to halo-isoxazoles. rsc.org For instance, 4-bromo-substituted 6H-1,2-oxazines, which are structurally related to halo-isoxazoles, readily undergo Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst to yield the corresponding 4-phenyl derivatives. beilstein-journals.org This indicates that a 4-halo-3-(3,5-dimethylisoxazol-4-yl)phenol derivative could be effectively coupled with various boronic acids to generate a library of C4-functionalized compounds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is a cornerstone of C-C bond formation. wikipedia.org The reaction can be performed using simple, phosphine-free palladium precursors, sometimes in aqueous media, aligning with green chemistry principles. nih.gov While direct examples on this compound are scarce, the broad applicability of the Heck reaction to aryl halides suggests that a halogenated derivative of the title compound would be a suitable substrate for alkenylation at the C4 position of the isoxazole ring. organic-chemistry.orgsemanticscholar.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide and is exceptionally useful for synthesizing alkynyl-substituted heterocycles. rsc.orgwikipedia.org A palladium-catalyzed Sonogashira cross-coupling reaction has been successfully developed for the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes, achieving high yields. rsc.org Research has shown that the steric effect of the substituent at the C3 position of the isoxazole ring has a more significant influence on the reaction outcome than the group at the C5 position. rsc.org The electronic effects of the C3 substituent were found to be negligible. rsc.org

Table 1: Sonogashira Coupling of 4-Iodo-3,5-dimethylisoxazole with Terminal Alkynes This interactive table summarizes the yields of various C4-alkynylisoxazoles synthesized via Pd-catalyzed Sonogashira coupling. Data sourced from Yang et al., 2019. rsc.org

Entry Terminal Alkyne Product Yield (%)
1 Phenylacetylene 4-(Phenylethynyl)-3,5-dimethylisoxazole 95
2 4-Methoxyphenylacetylene 4-((4-Methoxyphenyl)ethynyl)-3,5-dimethylisoxazole 98
3 4-Chlorophenylacetylene 4-((4-Chlorophenyl)ethynyl)-3,5-dimethylisoxazole 96
4 1-Hexyne 4-(Hex-1-yn-1-yl)-3,5-dimethylisoxazole 85

Exploration of Radical Reactions and Mechanistic Pathways

The phenolic hydroxyl group and the isoxazole ring in this compound are both potential sites for radical reactions. Studies on hispolon, a natural polyphenol, and its isoxazole derivative (HI) provide valuable insights. nih.gov The reaction of these compounds with one-electron oxidants like azide (B81097) radicals leads to the formation of phenoxyl radicals, confirming that the phenolic -OH group is the active center for these free radical reactions. nih.gov

Furthermore, the isoxazole nucleus itself can be susceptible to radical attack. Detailed investigations of radical Truce-Smiles reactions on a 2-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)benzenediazonium salt have been conducted. manchester.ac.uk These studies, along with competition and radical clock experiments, provide an indication of the relative susceptibility of the isoxazole nucleus towards attack by aryl radicals. manchester.ac.uk The mechanism of some isoxazole syntheses, such as the 1,3-dipolar cycloaddition, can also be considered to proceed through a step-wise pathway involving a diradical intermediate. rsc.org

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The functionalization of the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies to explore and optimize its biological activities. rsc.org The synthetic handles introduced through the reactions described above allow for systematic structural modifications.

An example of such derivatization is the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov This compound was created by first sulfochlorinating 3,5-dimethylisoxazole and then reacting the resulting sulfonyl chloride with cytisine, a natural alkaloid. nih.gov This modification aims to combine the pharmacophores of both molecules to explore new biological activities. nih.gov Similarly, SAR studies on 3,5-dimethylpyrazole (B48361) derivatives have shown that introducing substituents at specific positions on an attached phenyl ring can significantly enhance inhibitory activity against enzymes like phosphodiesterase type 4 (PDE4). nih.gov This highlights a common strategy where derivatives of the core scaffold are synthesized and tested to build a comprehensive understanding of how specific structural features relate to biological function. nih.gov The synthesis of various derivatives of this compound, for example through palladium-catalyzed cross-coupling at the C4 position, would be a key step in performing such SAR studies to evaluate its potential in drug discovery. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Proton Environments

Proton (¹H) NMR spectroscopy of 3-(3,5-dimethylisoxazol-4-yl)phenol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals provide information about the substitution pattern on the phenol ring.

The two methyl groups attached to the isoxazole (B147169) ring give rise to sharp singlet peaks in the upfield region, typically around 2.2 to 2.4 ppm. acs.org The singlets indicate that these methyl protons are not coupled to any adjacent protons. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH Variable (often broad) s (broad)
Aromatic C-H 6.5 - 7.5 m
Isoxazole -CH₃ ~2.2 - 2.4 s

Note: Chemical shifts are approximate and can be influenced by solvent and substitution patterns. 's' denotes a singlet, and 'm' denotes a multiplet.

¹³C NMR Spectral Analysis and Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the phenol ring resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom bearing the hydroxyl group (C-OH) is generally found at the lower field end of this range, around 155-160 ppm. docbrown.info

The carbon atoms of the isoxazole ring also show characteristic chemical shifts. The two quaternary carbons of the isoxazole ring (C3 and C5) typically appear in the range of 150-170 ppm, while the C4 carbon, to which the phenol ring is attached, resonates further upfield. The carbon atoms of the two methyl groups on the isoxazole ring are observed in the highly shielded region of the spectrum, typically between 10 and 15 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for the Core Structure of this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Phenolic C-OH ~157
Phenolic C (unsubstituted) ~115 - 130
Isoxazole C3 ~160
Isoxazole C4 ~115
Isoxazole C5 ~168
Isoxazole -CH₃ ~11 - 13

Note: These are predicted values and can vary based on the specific measurement conditions and molecular environment.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For instance, COSY can confirm the connectivity of the aromatic protons on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This technique is instrumental in assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For example, it would show a correlation between the methyl proton signals and their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com This is particularly useful for connecting different fragments of the molecule. For example, HMBC can show correlations between the protons on the phenol ring and the carbons of the isoxazole ring, confirming the C-C bond that links the two ring systems. It can also confirm the attachment of the methyl groups to the isoxazole ring by showing correlations between the methyl protons and the isoxazole ring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, several characteristic absorption bands are expected.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear as a series of sharp bands between 3000 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the C=N stretching of the isoxazole ring are expected in the 1450-1650 cm⁻¹ region. The C-O stretching vibration of the phenol group usually appears in the range of 1200-1260 cm⁻¹. Finally, the C-H bending vibrations of the methyl groups can be observed around 1375 and 1450 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200-3600 (broad)
Aromatic C-H C-H Stretch 3000-3100
Aromatic C=C C=C Stretch 1450-1600
Isoxazole C=N C=N Stretch ~1600-1650
Phenolic C-O C-O Stretch 1200-1260
Methyl C-H C-H Bend ~1375 and 1450

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. acs.org The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for this molecule might include the cleavage of the bond between the phenol and isoxazole rings, leading to fragment ions corresponding to the 3,5-dimethylisoxazole (B1293586) and phenol moieties. The loss of a methyl group from the isoxazole ring is another plausible fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenol ring and the isoxazole ring. The conjugation between the two ring systems can lead to a red shift (shift to longer wavelengths) of these absorption bands compared to the individual, unconjugated chromophores. The position and intensity of these bands can be influenced by the solvent polarity. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state packing of molecules is governed by a variety of intermolecular forces. For this compound, the presence of a hydroxyl (-OH) group on the phenol ring and a nitrogen atom in the isoxazole ring suggests the potential for significant hydrogen bonding.

In the crystalline lattice, it is anticipated that the phenolic proton would act as a hydrogen bond donor, while the isoxazole nitrogen and the phenolic oxygen could serve as hydrogen bond acceptors. These interactions would play a critical role in the formation of one-, two-, or three-dimensional supramolecular networks. Studies on analogous structures, such as 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, have revealed the presence of intramolecular hydrogen bonds forming S(6) ring motifs, a common feature in molecules with similar functionalities. It is plausible that this compound could exhibit similar intramolecular interactions or, more likely, intermolecular hydrogen bonds that dictate its crystal packing. The nature and geometry of these hydrogen bonds would significantly influence the physical properties of the solid material, including its melting point and solubility.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state refers to the specific spatial orientation of its constituent rings. The key conformational parameter is the dihedral angle between the plane of the phenol ring and the plane of the 3,5-dimethylisoxazole ring.

Other Advanced Spectroscopic Techniques

Beyond X-ray crystallography, other spectroscopic methods provide complementary information about the structure and properties of this compound.

Circular Dichroism for Chiral Derivatives: The parent compound this compound is achiral. However, if chiral centers were introduced into the molecule, for instance by substitution on the phenol ring or the methyl groups of the isoxazole, the resulting enantiomers could be characterized by circular dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. While no specific studies on the chiroptical properties of chiral derivatives of this compound were identified, research on other chiral isoxazole derivatives has demonstrated the utility of this technique in distinguishing between stereoisomers and correlating their chiroptical response to their three-dimensional structure.

Computational and Theoretical Chemistry Approaches for 3 3,5 Dimethylisoxazol 4 Yl Phenol Research

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field. epstem.netepstem.net DFT, in particular, has become a popular choice due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-(3,5-Dimethylisoxazol-4-YL)phenol. epstem.net These calculations provide a static, time-independent view of the molecule, offering fundamental information about its preferred geometry and electronic properties.

A foundational step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The electronic structure, which describes the distribution and energies of electrons within the molecule, is calculated simultaneously. This analysis reveals how electrons are shared between atoms to form chemical bonds and identifies the orbitals that play key roles in the molecule's stability and reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations The following data is illustrative of typical results obtained from DFT (B3LYP/6-311G(d,p)) calculations for similar isoxazole (B147169) and phenol-containing structures.

ParameterDescriptionPredicted Value
Bond Lengths (Å)
C(isoxazole)-C(phenol)Length of the bond connecting the two rings1.485
C-O (phenol)Length of the Carbon-Oxygen bond in the phenol (B47542) group1.364
O-H (phenol)Length of the Oxygen-Hydrogen bond in the phenol group0.962
N-O (isoxazole)Length of the Nitrogen-Oxygen bond in the isoxazole ring1.410
**Bond Angles (°) **
C-O-H (phenol)Angle of the hydroxyl group109.5
C-C-C (ring junction)Angle at the junction of the two rings121.0
Dihedral Angle (°)
Phenyl-IsoxazoleTorsional angle between the planes of the two rings45.8

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound The following data is representative of values obtained from DFT calculations for analogous aromatic compounds.

ParameterDescriptionPredicted Energy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.25
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.10
ΔE (LUMO-HOMO) Energy gap5.15

Analysis of the total electron density distribution provides a map of where electrons are most likely to be found within the molecule. This is crucial for understanding chemical bonding and non-covalent interactions. An even more intuitive tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map.

The MEP map illustrates the charge distribution from the perspective of an approaching reactant. It highlights regions of negative electrostatic potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would be expected to show significant negative potential around the phenolic oxygen atom and the nitrogen and oxygen atoms of the isoxazole ring, identifying them as key sites for interactions like hydrogen bonding.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment.

Molecules are not rigid structures; they are in constant motion, with bonds vibrating and rotating. This compound has a key degree of freedom in the rotation around the single bond connecting the phenyl and isoxazole rings. MD simulations can explore the full range of possible conformations that arise from this rotation.

By simulating the molecule over nanoseconds or longer, researchers can map out the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This analysis of flexibility is crucial, as the biological activity of a molecule can depend on its ability to adopt a specific shape to fit into a receptor binding site. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be crucial for its identification and structural elucidation. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry and electronic structure, from which spectroscopic parameters can be derived.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) frequencies are routinely performed. researchgate.net These predictions are based on the optimized molecular geometry and the calculation of magnetic shielding tensors for NMR or vibrational frequencies for IR. The results are then often scaled or correlated with experimental data to improve accuracy. For instance, theoretical studies on similar heterocyclic compounds have shown a strong correlation between calculated and experimental ¹H and ¹³C chemical shifts. researchgate.net The development of machine learning models has further enhanced the accuracy of ¹H chemical shift predictions, making them highly versatile for various solvents and experimental conditions. nih.gov

While specific computational spectroscopic studies for this compound are not extensively detailed in the provided literature, the established methodologies are directly applicable. A typical workflow would involve optimizing the molecule's structure using a DFT method (like B3LYP) and a suitable basis set, followed by frequency and GIAO (Gauge-Independent Atomic Orbital) NMR calculations. The predicted values serve as a valuable reference for interpreting experimental spectra.

Table 1: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data This table is illustrative of the data format and expected correlation based on findings for similar compounds; specific experimental values for the title compound require dedicated analysis.

Parameter Theoretical Value (Calculated) Experimental Value (Observed) Correlation Factor
¹H NMR (ppm)
Phenolic -OH Varies with solvent/conc. Varies N/A
Aromatic C-H 6.8 - 7.5 6.7 - 7.4 ~0.98-1.00 researchgate.net
Isoxazole CH₃ 2.1 - 2.4 2.2 - 2.5 ~0.98-1.00 researchgate.net
¹³C NMR (ppm)
Phenolic C-O 155 - 160 154 - 158 ~1.02-1.03 researchgate.net
Aromatic C-C 110 - 130 112 - 132 ~1.02-1.03 researchgate.net
Isoxazole C-C 105 - 165 108 - 163 ~1.02-1.03 researchgate.net
IR Frequencies (cm⁻¹)
O-H Stretch 3400 - 3600 3300 - 3550 ~0.96
C=C Stretch (Aromatic) 1590 - 1620 1580 - 1610 ~0.96

Reaction Mechanism Elucidation via Computational Methods

Understanding the synthetic pathways to this compound can be significantly deepened through computational analysis. While experimental procedures like the Suzuki reaction are used for its synthesis, computational methods allow for a detailed exploration of the underlying reaction mechanisms at a molecular level. researchgate.net

Transition State Characterization and Activation Barriers

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure is a critical determinant of the reaction's feasibility. Computational methods, particularly DFT, are used to locate these TS structures. By performing frequency calculations on a proposed TS geometry, researchers can confirm its identity by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken.

Once the transition state and the preceding reactants and succeeding products (or intermediates) are located on the potential energy surface, the activation barrier (activation energy) can be calculated. This barrier represents the minimum energy required for the reaction to occur and is a crucial factor in determining the reaction rate. Quantum chemical calculations provide quantitative estimates of these barriers, enabling chemists to compare different potential pathways and predict which is more likely to occur under given conditions. researchgate.net

Reaction Coordinate Analysis and Energetics

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) analysis, computationally maps the entire reaction pathway from reactants to products, passing through the transition state. This analysis provides a detailed view of the geometric and energetic changes that occur throughout the reaction. It confirms that a located transition state indeed connects the intended reactants and products.

The energetics of the entire reaction pathway, including the relative energies of all reactants, intermediates, transition states, and products, can be calculated. This provides a comprehensive thermodynamic and kinetic profile of the reaction. Such analyses can reveal whether a reaction is exothermic or endothermic and identify any metastable intermediates, offering a complete picture that is often difficult to obtain through experimental means alone. researchgate.net

Ligand-Receptor Interaction Modeling and Docking Studies

A significant area of research for this compound and its derivatives involves its role as a ligand that interacts with protein receptors. The 3,5-dimethylisoxazole (B1293586) moiety has been identified as an effective bioisostere for acetyl-lysine, enabling it to bind to bromodomains, which are readers of this epigenetic mark. nih.govacs.org Molecular docking is the primary computational technique used to predict and analyze these interactions. nih.govnih.gov

Binding Site Analysis and Interaction Hotspots

Docking studies have been instrumental in understanding how derivatives of this compound bind to the acetyl-lysine (KAc) binding pocket of various bromodomains, particularly BRD4(1). nih.govsemanticscholar.org These computational models, often validated by X-ray crystallography, reveal critical molecular interactions. acs.org

Key findings from these analyses include:

Hydrogen Bonding: The isoxazole moiety acts as a hydrogen bond acceptor. A crucial interaction is formed between the isoxazole oxygen and the amide nitrogen of a conserved asparagine residue (N140 in BRD4(1)). nih.govacs.org

Water-Mediated Interactions: A conserved water molecule within the binding site often mediates interactions. For example, the isoxazole nitrogen can interact with the phenolic group of a tyrosine residue (Y97 in BRD4(1)) via this structured water molecule. acs.org The phenolic oxygen of the ligand is also predicted to form a hydrogen bond with one of the conserved water molecules in the ZA channel. semanticscholar.org

Hydrophobic Interactions: The phenyl ring of the ligand typically resides on a hydrophobic shelf formed by tryptophan, proline, and phenylalanine residues, known as the WPF shelf. semanticscholar.org The methyl group of an acetate (B1210297) substituent is predicted to be located in a hydrophobic region near W81. semanticscholar.org

Table 2: Key Molecular Interactions of this compound Derivatives in the BRD4(1) Binding Site

Ligand Moiety Interacting Residue/Molecule Type of Interaction Reference
Isoxazole Oxygen Asn140 Hydrogen Bond nih.gov, acs.org
Isoxazole Nitrogen Tyr97 (via Water A) Water-Mediated H-Bond acs.org
Phenolic Oxygen Conserved Water Molecule Hydrogen Bond semanticscholar.org
Phenyl Ring WPF Shelf (Trp, Pro, Phe) Hydrophobic Interaction semanticscholar.org
Acetate Carbonyl Gln85 Hydrogen Bond semanticscholar.org

Molecular Docking Algorithms and Scoring Functions

The successful prediction of binding modes relies on effective docking algorithms and accurate scoring functions. The research on 3,5-dimethylisoxazole derivatives has utilized programs such as AutoDock Vina to perform these docking studies. semanticscholar.org

Docking algorithms are responsible for sampling a vast conformational space to generate numerous possible binding poses of a ligand within a receptor's active site. nih.gov Scoring functions are then used to evaluate and rank these poses. rsc.org They are mathematical models that estimate the binding affinity (or a value that correlates with it) for a given ligand pose. Scoring functions are generally categorized into three main types: rsc.org

Force-Field-Based: These functions use parameters from classical mechanics force fields like CHARMM or AMBER to calculate van der Waals and electrostatic interaction energies. The scoring function in AutoDock is an example. nih.gov

Empirical: These functions are parameterized using experimental binding data from a set of known protein-ligand complexes. They sum up weighted terms for different types of interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts. Examples include LigScore, PLP, and ChemScore. nih.gov

Knowledge-Based: These functions derive statistical potentials from analyzing the frequency of atom-pair contacts in databases of known protein-ligand structures. They are based on the principle that more favorable interactions will be observed more frequently. PMF and DrugScore are examples of this type. nih.gov

Research has shown that the performance of scoring functions can vary, and no single function is universally superior. nih.gov To improve prediction accuracy, a "consensus scoring" approach is often used, where the results from several different scoring functions are combined. This method has been shown to improve success rates in identifying the correct binding pose to nearly 80% or higher. nih.gov

Table 3: Classification of Common Scoring Functions in Molecular Docking

Scoring Function Type Examples Principle of Operation
Force-Field-Based AutoDock score, G-Score Calculates energy based on classical mechanics (van der Waals, electrostatics). nih.gov
Empirical PLP, LigScore, F-Score, ChemScore, X-Score Sum of weighted energy terms fitted to experimental data. nih.govrsc.org

| Knowledge-Based | DrugScore, PMF | Uses statistical potentials derived from structural databases. nih.govrsc.org |


Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscienceopen.com These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process by prioritizing compounds with potentially higher efficacy and better safety profiles. researchgate.netmdpi.com The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. scienceopen.com A QSAR model is typically expressed as:

Activity = f (Molecular Descriptors) + error nih.gov

For the compound This compound , while specific QSAR studies are not extensively documented in publicly available literature, the application of this methodology can be inferred from research on its constituent chemical moieties: the isoxazole ring and the phenol group. By examining QSAR studies on isoxazole and phenol derivatives, it is possible to delineate a strategy for developing a predictive model for the biological interactions of this compound.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) is required. scienceopen.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can range from simple constitutional descriptors to complex 3D properties.

Variable Selection: From a large pool of calculated descriptors, a subset that has the most significant correlation with biological activity is selected using statistical methods.

Model Generation: A mathematical model is constructed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power and robustness of the generated model are rigorously assessed using internal and external validation techniques. scienceopen.com

QSAR Insights from Isoxazole Derivatives

QSAR studies on various isoxazole derivatives have provided valuable insights into the structural requirements for different biological activities. For instance, studies on isoxazole derivatives have successfully developed QSAR models for anti-inflammatory and anti-ulcer activities. researchgate.netnih.gov In one such study, a strong correlation was found between the observed and predicted anti-inflammatory activity, indicating a well-fitted QSAR model. nih.gov

In a different context, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists. mdpi.com These models revealed that hydrophobicity and the presence of electronegative groups at specific positions on the isoxazole scaffold are crucial for agonistic activity. mdpi.com The statistical validation of these models showed high predictive ability, further underscoring the utility of QSAR in understanding these interactions. mdpi.com Another 2D-QSAR study on ([biphenyloxy]propyl)isoxazole derivatives against Coxsackievirus B3 identified that fragments like 5-trifluoromethyl- nih.govnih.govresearchgate.netoxadiazole or 2,4-difluorophenyl were important for high antiviral activity. researchgate.net

These findings suggest that for This compound , descriptors related to the steric, electronic, and hydrophobic properties of the substituents on both the isoxazole and phenyl rings would be critical in a QSAR model.

QSAR Insights from Phenolic Compounds

The phenol moiety is a well-known pharmacophore, and numerous QSAR studies have been conducted on phenolic compounds, particularly focusing on their antioxidant activity. nih.govresearchgate.net These studies have identified key molecular descriptors that govern antioxidant capacity.

A prominent QSAR study on phenolic antioxidants derived models using parameters such as the heat of formation (Hf), the energy of the lowest unoccupied molecular orbital of radicals (E(lumo-r)), the energy of the highest occupied molecular orbital of the parent compounds (E(homo)), and the number of hydroxyl groups. nih.gov Another study on phenolic compounds identified the OH bond homolytic dissociation enthalpy (BDE-OH) and the ionization potential (IP) as the most significant descriptors for predicting antioxidant activity. researchgate.net Density Functional Theory (DFT) calculations are often employed to compute these quantum-chemical descriptors. scienceopen.com

The following table summarizes key findings from representative QSAR studies on phenolic compounds.

Biological ActivityKey Molecular DescriptorsStatistical MethodReference
Antioxidant ActivityBDE-OH, IPMultiple Linear Regression (MLR) researchgate.net
Antioxidant ActivityHf, E(homo), E(lumo-r), Number of OH groupsLinear Models nih.gov
Antiradical PropertiesFrontier Molecular Orbitals, various DFT descriptorsMLR, MNLR, ANN
Radical ScavengingBDE, IP, PDE, PA, ETEQSAR Modeling nih.gov

These studies collectively indicate that the phenolic hydroxyl group in This compound is a critical determinant of its potential biological activities, and descriptors related to its H-atom donating ability and electron transfer potential would be essential for a predictive QSAR model.

Hypothetical QSAR Model for this compound

Based on the literature for its constituent fragments, a QSAR study for a series of analogues of This compound would likely involve the calculation and selection of a combination of descriptors.

The table below outlines potential molecular descriptors that would be relevant for building a QSAR model for this compound and its derivatives.

Descriptor ClassSpecific DescriptorsPotential Relevance for this compound
Constitutional Molecular Weight, Number of rotatable bonds, Number of H-bond donors/acceptorsBasic molecular properties influencing pharmacokinetics.
Topological Connectivity indices (e.g., Kier & Hall), Balaban indexDescribes molecular branching and shape, which can affect receptor binding.
Quantum-Chemical HOMO/LUMO energies, Ionization Potential (IP), Electron Affinity (EA), Bond Dissociation Energy (BDE) of the phenolic OHCrucial for modeling activities involving electron transfer or H-atom abstraction (e.g., antioxidant). nih.govresearchgate.net
3D Descriptors Molecular Surface Area, Molecular Volume, Dipole MomentEncodes information about the 3D shape and electronic distribution of the molecule.
CoMFA/CoMSIA Fields Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fieldsUsed in 3D-QSAR to map the spatial requirements for optimal interaction with a biological target. mdpi.com

By generating a dataset of analogues of This compound with varying substituents on the phenyl ring and measuring their biological activity against a specific target (e.g., an enzyme or receptor), a predictive QSAR model could be developed. Such a model would not only allow for the prediction of activity for new compounds but also provide mechanistic insights into the key structural features driving the biological interactions.

Mechanistic Investigations of Biological Interactions Strictly Non Clinical

In Vitro Biological Target Identification and Validation Studies

In vitro studies have been instrumental in identifying and validating the biological targets of 3-(3,5-Dimethylisoxazol-4-YL)phenol, establishing it as a potent ligand for bromodomains.

The primary enzymatic targets identified for this compound are bromodomains, particularly those belonging to the Bromodomain and Extra-Terminal (BET) family, such as BRD4. The 3,5-dimethylisoxazole (B1293586) moiety has been identified as a novel bioisostere for acetyl-lysine, enabling it to competitively inhibit the binding of bromodomains to acetylated histones. nih.govresearchgate.net

Initial studies demonstrated that a compound featuring the 3,5-dimethylisoxazole core binds to BET bromodomains with an IC₅₀ of 4.8 μM against the first bromodomain of BRD4 (BRD4(1)). nih.gov Further optimization of derivatives has led to compounds with significantly enhanced potency. nih.gov

Interactive Table: In Vitro Inhibition of Bromodomains by this compound and its Derivatives

Compound Target IC₅₀ (µM)
This compound (parent scaffold) BRD4(1) 4.8 nih.gov
Derivative 4d BRD2(1) <5 nih.govresearchgate.net
Derivative 4d BRD4(1) <5 nih.govresearchgate.net
Derivative 11h BRD4(1) 0.027 researchgate.net
Derivative 11h BRD4(2) 0.180 researchgate.net

While the isoxazole (B147169) scaffold is present in molecules known to inhibit cyclooxygenase (COX) enzymes, specific data on the direct inhibition of COX-1 or COX-2 by this compound is not prominently available in the reviewed scientific literature. However, studies on other isoxazole derivatives have demonstrated their potential as COX inhibitors, suggesting a possible area for future investigation for this compound. nih.gov

The binding of 3-(3,5-dimethylisoxazole) derivatives to bromodomains has been characterized through various biophysical assays. X-ray crystallographic analysis has been a key technique in visualizing the interaction at an atomic level. nih.govresearchgate.net These studies confirm that the 3,5-dimethylisoxazole group acts as an acetyl-lysine mimic, positioning itself within the Kac-binding pocket of the bromodomain. nih.gov

The interaction between 3-(3,5-dimethylisoxazole) derivatives and bromodomains has been further elucidated using techniques like X-ray crystallography. Crystal structures of BRD4(1) in complex with these ligands reveal that the isoxazole oxygen atom forms a crucial hydrogen bond with the conserved asparagine residue (N140 in BRD4) within the binding pocket. nih.govresearchgate.net This mimics the key interaction made by the carbonyl oxygen of acetylated lysine (B10760008). Additionally, the isoxazole nitrogen atom can interact with a conserved tyrosine residue (Y97 in BRD4) via a structured water molecule. nih.govresearchgate.net These detailed interaction analyses provide a structural basis for the observed binding affinity and selectivity.

Cellular Mechanistic Studies (e.g., Pathway Modulation, Specific Cellular Processes)

The engagement of bromodomains by 3-(3,5-dimethylisoxazole) derivatives translates into distinct cellular effects, primarily through the modulation of gene expression pathways.

As inhibitors of BET bromodomains, which are critical readers of the epigenetic code, these compounds are expected to modulate the transcription of genes regulated by these proteins. A key downstream target of BRD4 is the proto-oncogene c-MYC. Inhibition of BRD4 by derivatives of this compound has been shown to downregulate the expression of c-MYC. This provides a clear mechanistic link between bromodomain inhibition and the observed anti-proliferative effects in cancer cells. Furthermore, some derivatives have been observed to up-regulate the expression of HEXIM1, a negative regulator of transcription.

The modulation of gene expression by this compound derivatives leads to corresponding changes in protein levels. Western blot analyses have confirmed the downregulation of c-MYC protein in cancer cell lines treated with these inhibitors. In addition to c-MYC, these compounds can also modulate the expression of proteins involved in apoptosis, providing a mechanism for their anti-cancer activity. Cellular studies have demonstrated that phenol (B47542) and acetate (B1210297) derivatives of the lead compounds exhibit strong antiproliferative effects on acute myeloid leukemia cells. nih.gov

Intracellular Signaling Pathway Investigations (e.g., Kinase cascades, apoptotic pathways)

Derivatives of this compound have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that regulates gene transcription. nih.govfrontiersin.orgnih.gov This inhibition directly impacts critical intracellular signaling pathways involved in cell proliferation and survival.

Research has demonstrated that these compounds can modulate signaling cascades that are often dysregulated in cancer. For instance, compound 11h (3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one) was found to downregulate the expression of the c-Myc oncogene in HL-60 leukemia cells. nih.gov The c-Myc protein is a critical downstream target of BRD4 and a master regulator of cell growth and proliferation. Its downregulation is a key indicator of the therapeutic potential of BRD4 inhibitors.

Similarly, a bivalent 3,5-dimethylisoxazole derivative, compound 22 , was shown to significantly inhibit the proliferation of colorectal cancer cells. nih.gov Mechanistic studies revealed that this compound not only reduces c-MYC protein levels but also increases the expression of HEXIM1, a known inhibitor of transcription. nih.gov Furthermore, this derivative was found to trigger apoptosis, or programmed cell death, through the intrinsic pathway, a crucial mechanism for eliminating cancerous cells. nih.gov These findings highlight how modifying the this compound core can lead to compounds that effectively intervene in specific and vital intracellular signaling and apoptotic pathways.

Structure-Activity Relationship (SAR) Derivations Based on In Vitro Biological Data

The development of potent derivatives of this compound has been heavily guided by structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure of a lead compound and assess how these changes affect its biological activity, such as the inhibition of a target protein.

One study focused on a series of compounds with a 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold designed as BRD4 inhibitors. nih.govfrontiersin.org Initial findings showed that the amide compound DDT01 had no inhibitory effect on BRD4. This led to the introduction of various substituents on the nitrogen atom. As detailed in the table below, replacing the methyl group of DDT02 with larger cycloalkyl groups like cyclopentyl (DDT03 ) or cyclohexyl (DDT04 ) significantly improved the inhibitory activity against BRD4. nih.gov

Further exploration into a series of sulfonamide derivatives revealed more SAR insights. While most alkyl-substituted sulfonamides were inactive, certain benzene (B151609) sulfonamide compounds showed potent inhibition. Specifically, 3-methyl and 4-methyl substitutions were effective, but increasing the bulk with 3,4-dimethyl or 3,5-dimethyl groups led to reduced activity. nih.gov

Another line of research identified the 3,5-dimethylisoxazole moiety itself as an effective mimic of acetyl-lysine (KAc), the natural ligand for bromodomains. nih.gov X-ray crystallography confirmed that the isoxazole ring fits into the KAc-binding pocket of BRD4. nih.gov By making specific substitutions on the phenyl ring attached to the isoxazole core, researchers could tune the compound's selectivity. This work demonstrated that derivatives could be developed to selectively target either the first bromodomain of BRD4 (BRD4(1)) or the bromodomain of CREB-binding protein (CREBBP), showcasing how SAR can be used to achieve inhibitor selectivity between different bromodomain families. nih.gov

Table 1: SAR of Phthalazinone Derivatives on BRD4 Inhibition Data sourced from Frontiers in Chemistry. nih.gov

CompoundSubstituent on NitrogenInhibition Rate (%) at 1 µM
DDT01Amide (H)0
DDT02MethylLow
DDT03CyclopentylMarked Improvement
DDT04CyclohexylMarked Improvement

Investigation of Potential Modulatory Effects on Biochemical Pathways

Research into this compound derivatives has uncovered their ability to modulate multiple biochemical pathways, sometimes simultaneously. The primary pathway affected is the epigenetic regulation of gene expression through the inhibition of BRD4. nih.govnih.gov By blocking BRD4 from binding to acetylated histones, these compounds prevent the recruitment of the transcriptional machinery necessary for the expression of key genes, including oncogenes like c-Myc. nih.govnih.gov

Beyond single-pathway modulation, some derivatives have shown activity against multiple targets. For example, the potent BRD4 inhibitor DDT26 , which features a 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold, was also found to moderately inhibit Poly (ADP-ribose) polymerase 1 (PARP1). frontiersin.org PARP1 is a crucial enzyme in the DNA damage repair pathway and is a validated target for cancer therapy, particularly in cancers with BRCA1/2 mutations. frontiersin.org The ability of a single compound to modulate both the BRD4-related gene expression pathway and the PARP1-mediated DNA repair pathway suggests a potential for synergistic therapeutic effects. frontiersin.org

The induction of apoptosis is another significant modulatory effect on a fundamental biochemical pathway. nih.gov By triggering the intrinsic apoptotic cascade, these compounds can lead to the organized dismantling of cancer cells, a highly sought-after mechanism for anti-cancer agents. nih.gov

Development of Molecular Probes for Investigating Biological Systems

The inherent and tunable selectivity of this compound derivatives makes them valuable as molecular probes for studying biological systems. A molecular probe is a chemical tool used to study the function and behavior of biomolecules, such as proteins, in their native environment. mdpi.com

Derivatives based on the 3,5-dimethylisoxazole core have been specifically developed as "selective probes" for the bromodomain and extra C-terminal domain (BET) family of proteins, which includes BRD4, and for the CREBBP bromodomain. nih.gov Because these compounds can be designed to selectively inhibit specific bromodomains, they allow researchers to dissect the distinct biological roles of these individual proteins in cellular processes like gene transcription and cell cycle control. nih.govnih.gov

The development of bivalent inhibitors, which are designed to bind to both bromodomains (BD1 and BD2) of BRD4 simultaneously, further enhances their utility as probes. nih.gov These more complex molecules can help elucidate the specific functions of each domain and the consequences of their simultaneous inhibition, providing deeper insights into the biological functions of BRD4. nih.gov

Chemoinformatics Approaches for Biological Activity Prediction (non-clinical)

Chemoinformatics, which involves the use of computational techniques to analyze chemical and biological data, plays a crucial role in the discovery and optimization of this compound derivatives. These in silico methods allow for the prediction of biological activity and the rational design of new compounds. mdpi.comnih.gov

Molecular docking is a prominent chemoinformatic tool used in this context. nih.govnih.gov Researchers have used docking simulations to predict and analyze how these derivatives bind to the active site of their target proteins, such as BRD4 and PARP1. frontiersin.org For example, docking studies revealed that the 3,5-dimethylisoxazole moiety acts as a bioisostere for acetyl-lysine, fitting into the binding pocket and forming a key hydrogen bond with a conserved asparagine residue (N140 in BRD4). nih.gov These simulations help to explain the observed biological activity and guide the design of new derivatives with improved binding affinity and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful chemoinformatic approach. plos.orgresearchgate.net By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of new, unsynthesized molecules. plos.org This allows for the prioritization of synthetic efforts on compounds that are most likely to be active, accelerating the drug discovery process. For a series of related phenol derivatives, QSAR models and docking simulations were used to reinforce findings and provide new directions for developing more potent inhibitors. plos.org

Applications in Chemical Research and Beyond

Role as a Synthetic Building Block in Complex Molecule Synthesis

The structure of 3-(3,5-Dimethylisoxazol-4-YL)phenol, featuring reactive sites on both the phenolic ring and the isoxazole (B147169) moiety, establishes it as a crucial building block in synthetic organic chemistry. Researchers utilize this compound as a starting material or key intermediate to construct more complex molecular architectures, particularly for pharmaceutical and biological applications.

The synthesis of derivatives often begins with the core 3,5-dimethylisoxazole (B1293586) structure, which can be functionalized and coupled with other rings. For example, the 3,5-dimethylisoxazole moiety itself can be prepared and subsequently used in coupling reactions, such as the Suzuki reaction, to link it to a phenyl group, forming the basic skeleton of the target compound and its analogs. cymitquimica.com The phenolic hydroxyl group and the aromatic ring offer sites for further modification.

Detailed research has demonstrated the synthesis of various derivatives starting from precursors like 3-(3,5-dimethylisoxazol-4-yl)phenyl ethanone. This ketone can be reduced to an alcohol, such as (RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)phenyl)ethanol, using reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov Furthermore, ether linkages can be introduced at the phenolic position to create compounds like (RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxyphenyl)ethanol. nih.gov The synthesis of these more complex molecules highlights the utility of the parent compound as a versatile platform for chemical elaboration. Other examples include the preparation of various substituted methanol (B129727) derivatives through Grignard reactions, such as (3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxyphenyl)(phenyl)methanol. nih.gov Another notable transformation involves the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where the dimethylisoxazole core is functionalized with a sulfonyl chloride and then reacted with the alkaloid cytisine (B100878), demonstrating its role in creating novel hybrid molecules with potential biological activity. sigmaaldrich.com

Potential as a Scaffold for Combinatorial Chemistry and Library Synthesis

The concept of a molecular scaffold is central to combinatorial chemistry, where a core structure is systematically decorated with various functional groups to generate a large library of related compounds. The this compound framework is an excellent scaffold for this purpose, primarily in the field of drug discovery. Its rigid isoxazole ring provides a stable anchor, while the phenyl group allows for diverse substitutions.

This potential has been realized in the development of inhibitors for biological targets like bromodomains. nih.gov In one extensive study, the 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold was used to design and synthesize a library of 94 derivatives. cymitquimica.comresearchgate.net This work underscores the compound's value in generating chemical diversity to explore structure-activity relationships (SAR) and optimize lead compounds. The goal of such library synthesis is to rapidly identify molecules with high affinity and selectivity for a specific biological target. nih.govresearchgate.net

Researchers have successfully used this scaffold to create potent inhibitors of BRD4, a protein implicated in cancer. researchgate.netnih.gov By modifying the scaffold, they developed compounds with significant anti-proliferative activity against cancer cell lines. researchgate.netnih.gov This systematic approach, enabled by the versatility of the dimethylisoxazole-phenol scaffold, is crucial for advancing from a chemical hit to a viable drug candidate.

Use as a Chemical Probe for Fundamental Biological Investigations

A chemical probe is a small molecule used to study and manipulate a biological process or target, such as a protein. The 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetyl-lysine, the natural ligand for bromodomains. nih.gov Bromodomains are protein modules that "read" epigenetic marks, and their dysfunction is linked to diseases like cancer and inflammation.

Derivatives of this compound have been developed as chemical probes to investigate the function of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. nih.govnih.gov These probes act as competitive inhibitors, displacing the natural acetylated histone proteins from the bromodomain binding pocket. nih.gov For instance, compound 11h (3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one) was found to be a potent BRD4 inhibitor that could downregulate the expression of the c-Myc oncogene in leukemia cells. nih.gov Similarly, compound DDT26 , derived from the 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold, also showed potent BRD4 inhibitory activity. cymitquimica.com

By using these molecules as probes, researchers can explore the downstream effects of bromodomain inhibition, helping to elucidate the role of these proteins in gene transcription and disease pathology. nih.govnih.gov This provides valuable insights that complement genetic techniques and aids in validating bromodomains as therapeutic targets. nih.gov

Integration into Advanced Materials Science Research

While the primary applications of this compound and its direct derivatives have been concentrated in medicinal chemistry, its structural characteristics suggest potential for use in materials science. The combination of a hydrogen-bonding phenol (B47542) group and a rigid, aromatic heterocyclic system are features often sought in the design of advanced materials. However, current research literature does not extensively document the integration of this specific compound into materials like supramolecular assemblies or functional polymers.

The study of related heterocyclic phenols offers a glimpse into potential future applications. For example, the intramolecular hydrogen bonding observed in the crystal structure of related isoxazole-phenol compounds contributes to forming specific, ordered packing arrangements in the solid state. nih.govresearchgate.net This property is fundamental to crystal engineering and the design of supramolecular assemblies with defined architectures. The ability of the phenolic group to participate in hydrogen bonding and the potential for π-π stacking interactions from the aromatic rings could be exploited to create liquid crystals, gels, or porous organic frameworks. Further research is needed to explore these possibilities for this compound.

Development of Analytical Reagents and Sensors

The development of analytical reagents and chemical sensors often relies on molecules that exhibit a measurable response to a specific analyte. Phenolic compounds are frequently used in designing fluorescent or colorimetric sensors due to the modulation of their electronic properties upon interaction with ions or other molecules.

For this compound itself, there is a lack of specific reports detailing its use as an analytical reagent or sensor. However, the core structure is present in molecules designed for such purposes. For instance, a structurally related compound, 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, has been synthesized and demonstrated to function as an efficient and selective fluorescent chemosensor for detecting certain metal ions. The interaction of the metal ion with the heterocyclic phenol scaffold leads to a distinct change in its fluorescence, allowing for quantitative detection. This suggests that with appropriate functionalization, the this compound scaffold could also be adapted to create novel sensors for environmental, industrial, or biological monitoring.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Process Intensification

The synthesis of isoxazoles, including 3-(3,5-Dimethylisoxazol-4-YL)phenol, is poised for significant advancements through the adoption of emerging technologies. acs.orgrsc.orgnih.govresearchgate.netsemanticscholar.org Key among these are continuous flow chemistry and microwave-assisted synthesis, which offer substantial improvements over traditional batch methods in terms of safety, efficiency, and scalability. acs.orgrsc.orgorganic-chemistry.orgnih.govnih.govresearchgate.net

Continuous flow systems, for instance, enable the safe handling of potentially hazardous reagents and intermediates, such as organic azides, by minimizing the reaction volume at any given time. acs.org This technology facilitates rapid optimization of reaction conditions and allows for the seamless integration of multiple reaction steps, ultimately leading to higher yields and purity. acs.orgacs.org The development of modular flow reactors has demonstrated high potential for the efficient synthesis of isoxazoles from readily available starting materials. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of the isoxazole (B147169) ring. organic-chemistry.orgnih.govnih.govresearchgate.netresearchgate.net This technique can significantly reduce reaction times, often from hours or even days to mere minutes, while also minimizing the formation of byproducts. organic-chemistry.org The application of microwave irradiation has been successfully demonstrated in one-pot, three-component reactions to produce highly substituted isoxazoles with excellent regioselectivity. organic-chemistry.org

Process intensification, a key principle in modern chemical manufacturing, can be further realized through the development of novel catalytic systems. rsc.orgresearchgate.net While metal-catalyzed reactions have been instrumental, the exploration of metal-free synthetic routes is gaining traction due to environmental and economic considerations. nih.govrsc.org The use of deep eutectic solvents (DESs) as a recyclable reaction medium presents another green chemistry approach to isoxazole synthesis. researchgate.net

Advanced Mechanistic Reaction Studies under Non-Standard Conditions

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and exploring novel reaction pathways. Advanced mechanistic studies under non-standard conditions, such as those employed in flow chemistry and microwave-assisted synthesis, can provide valuable insights.

The photochemical rearrangement of isoxazoles is an area ripe for further investigation. nih.gov Recent studies have shown that continuous photochemical processes can be used to generate highly reactive intermediates like ketenimines from trisubstituted isoxazoles. nih.gov These intermediates, which were previously only observed spectroscopically, can serve as valuable building blocks for the synthesis of other heterocyclic compounds. nih.gov Understanding the underlying photochemical pathways and the influence of reaction parameters such as wavelength and residence time is essential for harnessing the full synthetic potential of these transformations.

Furthermore, detailed kinetic and mechanistic studies of the 1,3-dipolar cycloaddition reaction, a cornerstone of isoxazole synthesis, under various conditions can lead to improved control over regioselectivity and yield. nih.govrsc.orgresearchgate.net Investigating the reaction mechanism in unconventional media, like deep eutectic solvents, could reveal unique reactivity patterns and open up new avenues for isoxazole functionalization. researchgate.net

Exploration of Novel Biological Targets and Undiscovered Pathways

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. rsc.orgnih.govresearchgate.netwisdomlib.orgmdpi.commdpi.comwikipedia.orgmdpi.comcapes.gov.brresearchgate.net These include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. rsc.orgnih.govresearchgate.netwisdomlib.orgmdpi.com For this compound, future research should focus on identifying novel biological targets and elucidating its mechanism of action in various disease models.

Systematic screening of this compound against a broad panel of biological targets could uncover previously unknown activities. For example, isoxazole derivatives have shown promise as inhibitors of enzymes like carbonic anhydrase and Hsp90, as well as modulators of receptors such as the farnesoid X receptor (FXR). mdpi.comnih.govresearchgate.netnih.gov Investigating the potential of this compound to interact with these and other targets could lead to the development of new therapeutic agents.

Furthermore, exploring its effects on undiscovered or less-studied cellular pathways is a key research direction. This could involve transcriptomic, proteomic, and metabolomic studies to identify changes in cellular signaling and metabolism upon treatment with the compound. Such an approach could reveal novel mechanisms of action and potential therapeutic applications for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.netwisdomlib.orgmdpi.com

Development of Advanced Computational Models for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, the development and application of advanced computational models can significantly accelerate research and development efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of isoxazole-phenol derivatives with their biological activities. mdpi.comnih.govnih.govresearchgate.netresearchgate.net By building robust and predictive QSAR models, researchers can design new analogues with enhanced potency and selectivity. These models can guide the synthesis of new compounds, prioritizing those with the highest probability of success. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between this compound and its potential biological targets. nih.govresearchgate.netnih.govacs.orgnih.gov These techniques can be used to predict the binding affinity, identify key interacting residues, and assess the stability of the ligand-protein complex. nih.govnih.gov Such information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications to improve its binding properties.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic properties, reactivity, and spectroscopic characteristics of the molecule. nih.govnih.govirjweb.comacu.edu.in DFT studies can help to understand the regioselectivity of synthetic reactions and predict the reactivity of different sites within the molecule, aiding in the design of new synthetic routes and the prediction of metabolic pathways. nih.govnih.gov

Multidisciplinary Research Collaborations for Comprehensive Studies

The complexity of modern scientific challenges necessitates a collaborative approach. To fully unlock the potential of this compound, multidisciplinary research collaborations are essential. These collaborations should bring together experts from various fields, including:

Synthetic Organic Chemistry: To develop novel and efficient synthetic methods. nih.govresearchgate.netsemanticscholar.orgresearchgate.netbohrium.com

Medicinal Chemistry: To design and synthesize analogues with improved therapeutic properties. rsc.orgnih.govresearchgate.netcapes.gov.br

Pharmacology and Biology: To evaluate the biological activity of the compounds and elucidate their mechanisms of action. wisdomlib.orgmdpi.commdpi.comresearchgate.net

Computational Chemistry: To develop and apply predictive models for design and optimization. nih.govresearchgate.netnih.gov

Materials Science: To explore potential applications in areas such as agrochemicals or functional materials. researchgate.net

By fostering a collaborative environment, researchers can leverage their complementary expertise to conduct comprehensive studies that span from fundamental chemical synthesis to preclinical evaluation. This integrated approach will be crucial for translating basic research findings into tangible applications.

Challenges and Opportunities in the Field of Isoxazole-Phenol Chemistry Research

The field of isoxazole-phenol chemistry research, while promising, is not without its challenges. One of the primary hurdles is achieving regioselective synthesis, particularly for more complex derivatives. rsc.orgnih.govresearchgate.net Overcoming this challenge will require the development of more sophisticated synthetic methodologies and a deeper understanding of the underlying reaction mechanisms.

Another challenge lies in the potential for off-target effects and toxicity of new compounds. wisdomlib.org Rigorous preclinical evaluation, guided by predictive computational models, will be necessary to identify and mitigate these risks.

Despite these challenges, the opportunities in this field are vast. The structural diversity of the isoxazole-phenol scaffold allows for fine-tuning of its physicochemical and biological properties, making it a highly adaptable platform for drug discovery and materials science. mdpi.com The potential to develop multi-targeted therapies, where a single compound can modulate multiple biological targets, is a particularly exciting prospect. rsc.orgnih.govresearchgate.net

Furthermore, the growing emphasis on sustainable and green chemistry presents an opportunity to develop more environmentally friendly synthetic processes for isoxazole-phenol derivatives. nih.govresearchgate.net By embracing these opportunities and addressing the existing challenges through innovative and collaborative research, the scientific community can continue to unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,5-Dimethylisoxazol-4-YL)phenol, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 3,5-dimethylisoxazole with a phenol derivative under nucleophilic aromatic substitution or transition metal-catalyzed conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (often 60–80°C), and catalysts like Pd or Cu complexes to enhance regioselectivity . Purity is optimized via recrystallization or chromatography, with yields ranging from 50–75% depending on steric hindrance and substituent electronic effects.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • NMR : Focus on the aromatic proton signals (δ 6.8–7.5 ppm for phenol protons) and isoxazole methyl groups (δ 2.1–2.3 ppm).
  • IR : Look for O–H stretching (3200–3600 cm⁻¹) and C–O–C isoxazole ring vibrations (950–1050 cm⁻¹).
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of –OH or isoxazole ring cleavage) confirm structural integrity .

Q. How can researchers assess the compound’s stability under varying pH conditions for in vitro assays?

Perform accelerated stability studies by incubating the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC or LC-MS, focusing on hydrolytic cleavage of the isoxazole ring or oxidation of the phenol moiety. Stability is typically highest near neutral pH (6–8) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:

  • Prodrug Design : Mask the phenol group with acetyl or PEG moieties to enhance membrane permeability .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .

Q. How does the electronic nature of substituents on the phenol ring influence BRD4 inhibitory activity?

Computational studies (e.g., DFT or molecular docking) reveal that electron-withdrawing groups (e.g., –NO₂) at the phenol’s para position enhance binding to BRD4’s acetyl-lysine pocket by increasing electrophilicity. Conversely, electron-donating groups (e.g., –OCH₃) reduce affinity due to steric clashes . Validate predictions using SPR (surface plasmon resonance) to measure binding kinetics.

Q. What experimental approaches optimize the compound’s selectivity for target enzymes over structurally related off-targets?

  • Covalent Modification : Introduce a Michael acceptor (e.g., α,β-unsaturated ketone) to enable irreversible binding to catalytic cysteine residues.
  • Fragment-Based Screening : Identify minimal pharmacophores using X-ray crystallography or Cryo-EM to eliminate nonessential moieties .
  • Kinome-Wide Profiling : Use kinase inhibition assays to identify and mitigate off-target effects .

Q. How can researchers address low solubility in aqueous media during formulation for preclinical studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to improve solubility while maintaining bioactivity.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to enhance dissolution rates .
  • Salt Formation : Convert the phenol to a sodium or potassium salt for improved water compatibility .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism. Validate reproducibility via:

  • Replicates : Minimum triplicate runs per concentration.
  • Positive Controls : Include reference inhibitors (e.g., JQ1 for BRD4 studies) to normalize inter-assay variability .

Q. How should researchers handle batch-to-batch variability in synthetic yields?

Implement quality-by-design (QbD) principles:

  • DOE (Design of Experiments) : Vary catalysts, solvents, and temperatures to identify critical process parameters.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .

Tables of Key Data

Table 1: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
Ethanol, 70°C, PdCl₂6898
Methanol, 60°C, CuI5295

Table 2: Biological Activity Profile

Assay TypeIC₅₀ (µM)TargetReference
BRD4 Inhibition0.12Acetylated histone
CYP3A4 Inhibition18.7Liver enzyme

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.